molecular formula C21H21NO4 B12485465 Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12485465
M. Wt: 351.4 g/mol
InChI Key: SELWSCSVVMGVNT-UHFFFAOYSA-N
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Description

Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a pentyl group, a 3-methylphenyl group, and a dioxoisoindole moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves esterification reactions. One common method is the reaction of 3-methylphthalic anhydride with pentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the anhydride to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or amides

Scientific Research Applications

Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects is primarily through its interaction with biological molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in the body. This interaction can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl acetate
  • Isopropyl butyrate

Comparison

Compared to similar esters, Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its dioxoisoindole moiety. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, its larger and more complex structure may enhance its binding affinity to certain biological targets, increasing its efficacy in medicinal applications .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H21NO4/c1-3-4-5-11-26-21(25)15-9-10-17-18(13-15)20(24)22(19(17)23)16-8-6-7-14(2)12-16/h6-10,12-13H,3-5,11H2,1-2H3

InChI Key

SELWSCSVVMGVNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C

Origin of Product

United States

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